molecular formula C9H13NO2 B13246893 5-[Methyl(propan-2-yl)amino]furan-2-carbaldehyde

5-[Methyl(propan-2-yl)amino]furan-2-carbaldehyde

Cat. No.: B13246893
M. Wt: 167.20 g/mol
InChI Key: PHYSTRYZLQVZDA-UHFFFAOYSA-N
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Description

5-[Methyl(propan-2-yl)amino]furan-2-carbaldehyde is a compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Methyl(propan-2-yl)amino]furan-2-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a furan derivative with an amine in the presence of a suitable catalyst . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-[Methyl(propan-2-yl)amino]furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[Methyl(propan-2-yl)amino]furan-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-[Methyl(propan-2-yl)amino]furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[Methyl(propan-2-yl)amino]furan-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

5-[methyl(propan-2-yl)amino]furan-2-carbaldehyde

InChI

InChI=1S/C9H13NO2/c1-7(2)10(3)9-5-4-8(6-11)12-9/h4-7H,1-3H3

InChI Key

PHYSTRYZLQVZDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C1=CC=C(O1)C=O

Origin of Product

United States

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